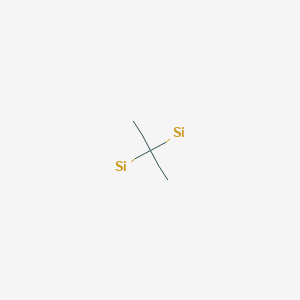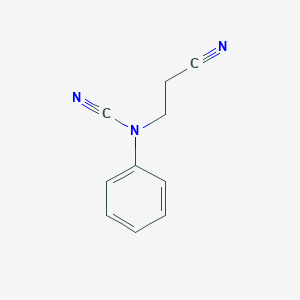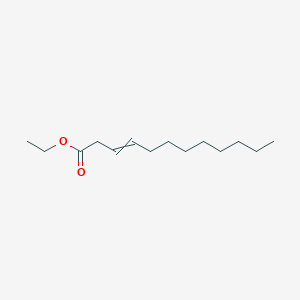
ethyl dodec-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl dodec-3-enoate, also known as ethyl (3Z)-dodec-3-enoate, is a long-chain fatty acid ethyl ester. It is characterized by the presence of a double bond at the third carbon position in the dodecenoic acid chain, which is esterified with ethanol. This compound has the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.36 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl dodec-3-enoate can be synthesized through the esterification of dodecenoic acid with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. These reactors allow for the efficient conversion of dodecenoic acid and ethanol to this compound under controlled temperature and pressure conditions. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl dodec-3-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
Ethyl dodec-3-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and enzymatic reactions.
Medicine: It is investigated for its potential antimicrobial properties.
Industry: It is used in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of ethyl dodec-3-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The ester group can also undergo hydrolysis to release dodecenoic acid, which may exert additional biological effects .
Comparación Con Compuestos Similares
Ethyl dodec-3-enoate can be compared with other similar compounds, such as:
Ethyl dodec-2-enoate: Another long-chain fatty acid ethyl ester with a double bond at the second carbon position.
Ethyl dodecanoate: A saturated fatty acid ethyl ester without any double bonds.
Ethyl oleate: An unsaturated fatty acid ethyl ester with a double bond at the ninth carbon position
This compound is unique due to the position of its double bond, which influences its reactivity and biological activity. The presence of the double bond at the third carbon position makes it more susceptible to specific chemical reactions compared to its saturated counterparts .
Propiedades
Número CAS |
79837-93-7 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
ethyl dodec-3-enoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h11-12H,3-10,13H2,1-2H3 |
Clave InChI |
WBVHALHNKCOOIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


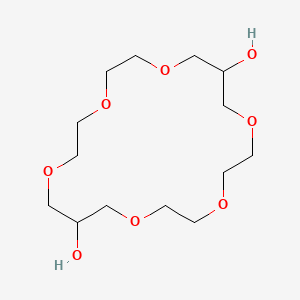
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
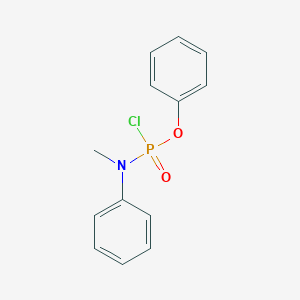

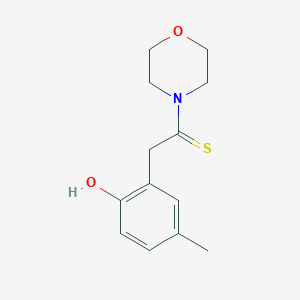
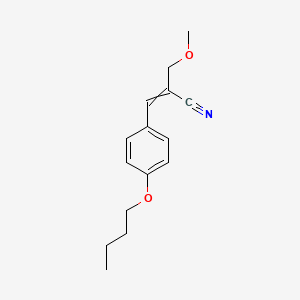
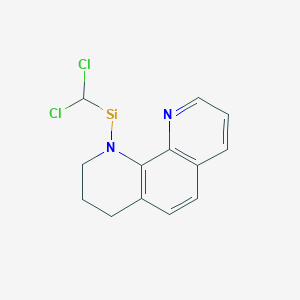
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
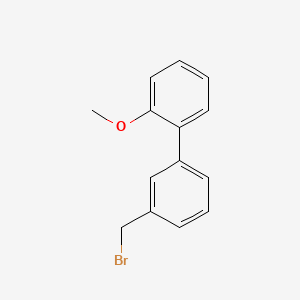
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
